molecular formula C33H39N7O12S2 B12786220 2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid CAS No. 69459-42-3

2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid

Cat. No.: B12786220
CAS No.: 69459-42-3
M. Wt: 789.8 g/mol
InChI Key: KQFJUHZUIXDQCV-UHFFFAOYSA-N
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Description

2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes both amino and sulfonic acid groups, making it versatile in chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to form the final product. The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained with high purity .

For the synthesis of 3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid, a diazotization reaction is employed. This involves the reaction of aniline derivatives with nitrous acid, followed by coupling with sulfonic acid derivatives. The reaction conditions include maintaining a low temperature to prevent decomposition and ensure high yield .

Industrial Production Methods

Industrial production of these compounds involves large-scale reactors with precise control over reaction parameters. The use of catalysts and continuous monitoring of reaction conditions ensures consistent quality and high yield. The final products are purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, forming corresponding oxides and ketones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, enhancing the compound’s reactivity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, oxides, and reduced amines, which have applications in dyes, pharmaceuticals, and polymers .

Scientific Research Applications

2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Employed in biochemical assays and as a buffer in various biological experiments.

    Medicine: Utilized in the formulation of pharmaceuticals and as a diagnostic reagent.

    Industry: Applied in the production of dyes, pigments, and as an additive in lubricants and surfactants[][7].

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

  • 2-[Bis(2-hydroxyethyl)amino]ethanol
  • 3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid

Uniqueness

The unique combination of amino and sulfonic acid groups in this compound provides it with distinct reactivity and versatility compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical properties .

Properties

CAS No.

69459-42-3

Molecular Formula

C33H39N7O12S2

Molecular Weight

789.8 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C27H24N6O9S2.C6H15NO3/c1-41-25-15-19(32-30-17-5-3-7-21(13-17)43(35,36)37)9-11-23(25)28-27(34)29-24-12-10-20(16-26(24)42-2)33-31-18-6-4-8-22(14-18)44(38,39)40;8-4-1-7(2-5-9)3-6-10/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40);8-10H,1-6H2

InChI Key

KQFJUHZUIXDQCV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC(=O)NC3=C(C=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)O)OC.C(CO)N(CCO)CCO

Origin of Product

United States

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